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Abstract

CEP-28122 is a potent and selective, orally bioavailable small-molecule inhibitor of Anaplastic
Lymphoma Kinase (ALK).[1][2][3][4] This diaminopyrimidine derivative has demonstrated
significant antitumor activity in preclinical models of ALK-positive cancers, including anaplastic
large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2]
This technical guide provides a comprehensive overview of the chemical structure, properties,
mechanism of action, and key experimental protocols related to CEP-28122, intended to serve
as a valuable resource for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties

CEP-28122 is chemically known as (1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-
morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[5]annulen-3-ylJamino]pyrimidin-4-
ylJamino]bicyclo[2.2.1]hept-5-ene-2-carboxamide. The compound is also available as a
mesylate salt.[4]

Chemical Structure:

l».CEP-28122 Chemical Structure

Physicochemical Properties of CEP-28122
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Property Value Reference
Molecular Formula C28H35CIN60O3 MedChemExpress
Molecular Weight 539.07 g/mol MedChemExpress
CAS Number 1022958-60-6 MedChemExpress
Appearance Off-White Solid MCE

Purity 99.85% MCE

Solubility DMSO: = 6.4 mg/mL (10.08 MCE

mM)

Physicochemical Properties of CEP-28122 Mesylate Salt

Property Value Reference
Molecular Formula C29H39CIN60O6S MedChemExpress
Molecular Weight 635.17 g/mol MedChemExpress

Mechanism of Action and Signaling Pathway

CEP-28122 is a highly potent inhibitor of ALK tyrosine kinase with an IC50 of 1.9 nM in an
enzyme-based time-resolved fluorescence (TRF) assay.[3][4][5][6] It also demonstrates
inhibitory activity against Flt4 with an IC50 of 46 nM.[3][5] The primary mechanism of action of
CEP-28122 involves the inhibition of ALK autophosphorylation and the subsequent
suppression of downstream signaling pathways crucial for cancer cell proliferation and survival.

[1]14]

In ALK-driven malignancies, constitutively active ALK fusion proteins or mutated ALK receptors
lead to the activation of several key downstream signaling cascades. CEP-28122 effectively
blocks these pathways, resulting in cell growth inhibition and apoptosis. Specifically, treatment
with CEP-28122 has been shown to substantially suppress the phosphorylation of putative
downstream effectors of ALK, including:

o STAT3 (Signal Transducer and Activator of Transcription 3)
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¢ Akt (Protein Kinase B)

e ERK1/2 (Extracellular signal-Regulated Kinases 1/2)[1][4]

The inhibition of these pathways ultimately leads to a concentration-dependent growth
inhibition of ALK-positive cancer cells.[1][4]
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Caption: ALK Signaling Pathway Inhibition by CEP-28122.

In Vitro and In Vivo Antitumor Activity
In Vitro Cellular Activity

CEP-28122 demonstrates potent and selective growth inhibitory effects on various ALK-positive
cancer cell lines.

In Vitro Growth Inhibition by CEP-28122
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) Cancer
Cell Line ALK Status IC50 (nM) Effect Reference
Type
) Growth
Anaplastic o
NPM-ALK inhibition,
Karpas-299 Large-Cell N 20 [1]
positive Caspase 3/7
Lymphoma I
activation
. Growth
Anaplastic o
NPM-ALK inhibition,
Sup-M2 Large-Cell - N/A [1114]
positive Caspase 3/7
Lymphoma o
activation
Non-Small
EML4-ALK Growth
NCI-H2228 Cell Lung N N/A o [1]
positive inhibition
Cancer
Non-Small
EML4-ALK Growth
NCI-H3122 Cell Lung N N/A o [1]
positive inhibition
Cancer
Neuroblasto N Growth
NB-1 ALK amplified  N/A o [1]
ma inhibition
ALK
Neuroblasto activating Growth
SH-SY5Y ) N/A o [1]
ma mutation inhibition
(F1174L)
ALK
Neuroblasto activating Growth
NB-1643 _ N/A o [1]
ma mutation inhibition
(R1275Q)
No significant
Toledo Leukemia ALK negative ~ >3000 growth [1]
inhibition
No significant
HuT-102 Lymphoma ALK negative ~ >3000 growth [1]
inhibition
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No significant

Neuroblasto ]
NB-1691 ALK negative  N/A growth [1]

ma . - -, .
inhibition

In Vivo Antitumor Efficacy

Oral administration of CEP-28122 has been shown to produce dose-dependent antitumor
activity in various xenograft models of ALK-positive human cancers.[1][2]

In Vivo Antitumor Activity of CEP-28122
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Xenograft Dosing
Cancer Type . Outcome Reference
Model Regimen
Anaplastic 3-30 mg/kg, oral
_ Dose-dependent
Sup-M2 Large-Cell gavage, twice a ) o [11[4]
antitumor activity
Lymphoma day, 12 days
Anaplastic 55 or 100 mg/kg, = Complete and
Sup-M2 Large-Cell twice daily for 4 sustained tumor [1][2]
Lymphoma weeks regression
30 and 55 mg/kg,
Non-Small Cell ] i Tumor
NCI-H2228 oral, twice daily ] [1]
Lung Cancer regression
for 12 days
30 and 55 mg/kg,  Tumor growth
Non-Small Cell ) i o
NCI-H3122 oral, twice daily inhibition and [1]
Lung Cancer ] ]
for 12 days partial regression
30 and 55 mg/kg,
] i 75-90% tumor
NB-1 Neuroblastoma oral, twice daily o [1]
growth inhibition
for 14 days
Colon Carcinoma )
_ No antitumor
HCT116 (ALK-negative N/A o [11[4]
activity
control)
Neuroblastoma
) 30 and 55 mg/kg, No effect on
NB-1691 (ALK-negative [1]

control)

oral, twice daily

tumor growth

Experimental Protocols
Recombinant ALK Kinase Assay (Time-Resolved

Fluorescence - TRF)

This protocol is a general representation based on TRF-based kinase assays.
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Preparation

Prepare Reagents:
- Recombinant ALK enzyme
- Biotinylated peptide substrate
- ATP
- CEP-28122 dilutions

Kinase Reaction

Incubate ALK, substrate, ATP,
and CEP-28122 in assay buffer

Detection

(Stop reaction with EDTA)

Add detection reagents:
- Europium-labeled anti-phospho antibody
- Streptavidin-Allophycocyanin (SA-APC)

Gncubate for TR-FRET developmeng

Readout

Read plate on a TR-FRET compatible reader
(Excitation: 320 nm, Emission: 615 nm and 665 nm)

'

(Calculate TR-FRET ratio and determine ICS(D

Click to download full resolution via product page

Caption: Workflow for a TRF-based ALK Kinase Assay.
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Methodology:
» Reagent Preparation:

o Prepare a serial dilution of CEP-28122 in DMSO, and then dilute further in kinase assay
buffer.

o Prepare a solution containing recombinant ALK enzyme and a biotinylated peptide
substrate in kinase assay buffer.

o Prepare an ATP solution in kinase assay buffer.
e Kinase Reaction:

o In a 384-well plate, add the CEP-28122 dilutions.

o Add the ALK enzyme and substrate solution to each well.

o Initiate the kinase reaction by adding the ATP solution.

o Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
» Detection:

o Stop the reaction by adding a solution containing EDTA.

o Add a detection solution containing a Europium-labeled anti-phosphopeptide antibody and
Streptavidin-Allophycocyanin (SA-APC).

o Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for
the development of the TR-FRET signal.

o Data Acquisition and Analysis:
o Read the plate using a TR-FRET-compatible microplate reader.

o Calculate the ratio of the emission at 665 nm (APC) to the emission at 615 nm (Europium).
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o Plot the TR-FRET ratio against the concentration of CEP-28122 and fit the data to a four-
parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)
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Cell Preparation

Seed cells in a 96-well plate
and allow to adhere overnight

Treatment

(Treat cells with serial dilutions of CEP-28122)

:

Encubate for a specified duration (e.g., 48-72 hoursD

MTT Reaction

(Add MTT reagent to each WeID

Gncubate to allow formazan crystal formation)

Readout

(Add solubilization solution (e.g., DMSO))

Gead absorbance at 570 nm)

(Calculate cell viability and determine ICSO)

Click to download full resolution via product page

Caption: Workflow for an MTT Cell Viability Assay.
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Methodology:
o Cell Seeding:
o Harvest and count cells.

o Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well)
and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

e Compound Treatment:
o Prepare serial dilutions of CEP-28122 in cell culture medium.

o Remove the old medium from the wells and add the medium containing the different
concentrations of CEP-28122.

o Include wells with vehicle (e.g., DMSO) as a negative control and wells with no cells as a
blank.

o Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
e MTT Addition and Incubation:

o Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) in sterile PBS.

o Add the MTT solution to each well to a final concentration of approximately 0.5 mg/mL.

o Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
» Solubilization and Readout:

o Carefully remove the medium containing MTT.

o Add a solubilization solution (e.g., DMSO or a solution of SDS in HCI) to each well to
dissolve the formazan crystals.
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o Measure the absorbance of each well at a wavelength of 570 nm using a microplate
reader.

o Data Analysis:
o Subtract the average absorbance of the blank wells from all other readings.

o Calculate the percentage of cell viability for each concentration relative to the vehicle-
treated control.

o Plot the percentage of viability against the log of the CEP-28122 concentration and
determine the IC50 value.

In Vivo Tumor Xenograft Study
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Tumor Implantation
Prepare a suspension of tumor cells
(e.g., Sup-M2) in an appropriate vehicle

i

Subcutaneously implant the cells into
immunocompromised mice (e.g., SCID mice)

Treatment Phase

(Allow tumors to reach a palpable size)

Gandomize mice into treatment and control groups)

y

Administer CEP-28122 (or vehicle) orally
at the specified dose and schedule

1
Monitoring

Measure tumor volume and body weight
regularly (e.g., 2-3 times per week)

Endpoint apnd Analysis

(e.g., tumor size, study duration)

l

Analyze tumor growth inhibition and
assess statistical significance

C:ontinue treatment until a predefined endpoinD

Click to download full resolution via product page

Caption: Workflow for an In Vivo Tumor Xenograft Study.
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Methodology:
e Animal Model and Cell Implantation:
o Use immunocompromised mice (e.g., SCID or nude mice).

o Harvest ALK-positive human cancer cells (e.g., Sup-M2) and resuspend them in a suitable
medium, such as a mixture of PBS and Matrigel.

o Subcutaneously inject the cell suspension into the flank of each mouse.
e Tumor Growth and Randomization:
o Monitor the mice for tumor formation.

o Once the tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice
into different treatment groups, including a vehicle control group.

e Drug Administration:
o Prepare a formulation of CEP-28122 for oral administration (e.g., in PEG-400).

o Administer CEP-28122 or the vehicle control to the mice according to the planned dosing
schedule (e.g., twice daily by oral gavage).

e Monitoring and Data Collection:

o Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., 2-
3 times per week).

o Calculate the tumor volume using the formula: (Length x Width?) / 2.
o Monitor the body weight of the mice as an indicator of toxicity.
o Endpoint and Analysis:

o Continue the treatment for the specified duration or until the tumors in the control group
reach a predetermined maximum size.
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o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
pharmacodynamic studies to assess target inhibition).

o Compare the tumor volumes between the treated and control groups to determine the
extent of tumor growth inhibition.

Conclusion

CEP-28122 is a highly potent and selective ALK inhibitor with significant preclinical antitumor
activity against a range of ALK-positive cancer models. Its well-characterized mechanism of
action and favorable in vivo efficacy make it a valuable tool for cancer research and a potential
candidate for further clinical development. This technical guide provides a foundational
understanding of CEP-28122's properties and the methodologies used to evaluate its activity,
serving as a resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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